![molecular formula C6H10N4O2 B5910087 5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one
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Overview
Description
The compound “5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . The presence of a hydroxy group (-OH) and methyl groups (-CH3) suggests that this compound may have unique chemical properties compared to other imidazoles.
Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have explored their potential in combating bacterial infections. For instance, compounds containing the 1,3-diazole ring have demonstrated activity against various bacterial strains . Further studies could focus on optimizing these compounds for specific pathogens.
Antitumor and Anticancer Potential
Researchers have synthesized imidazole derivatives and evaluated their anticancer activity against different cancer cell lines. For example, 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole exhibited promising results . Investigating their effects on specific cancer types and understanding their molecular targets could pave the way for novel cancer therapies.
Other Biological Activities
Imidazole derivatives have diverse effects, including antipyretic, anti-allergic, antihelmintic, and antifungal properties. Researchers continue to explore their biological activities and potential clinical relevance.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, which make them important in the development of new drugs .
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
4,6-dimethyl-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-3-4(8-5(11)7-3)10(2)6(9)12/h3-4H,1-2H3,(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMPHBRFTZFQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(NC(=O)N2)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione |
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